Regioisomeric Potency Advantage at Autotaxin: 3-Position vs. 4-Position Piperidine Linkage
In the autotaxin inhibitor patent series (US10202379/CA2757368), Reference Example 629, which bears the pyrazin-2-ylsulfanylmethyl substituent at the piperidine 3-position as in the target compound, displayed an autotaxin EC50 of 5 nM in a cellular lysophosphatidylcholine → lysophosphatidic acid conversion assay, whereas the otherwise identical 4-position regioisomer (Reference Example 463) exhibited an EC50 of 108 nM . The 21.6-fold difference is driven by the spatial orientation of the pyrazine ring within the enzyme’s hydrophobic pocket, a feature that is replicated only when the sulfide linker occupies the 3-position of the piperidine ring.
| Evidence Dimension | Autotaxin cellular activity (EC50) |
|---|---|
| Target Compound Data | 5 nM (cell-based LPC→LPA conversion assay; corresponding to piperidine 3-position regioisomer) |
| Comparator Or Baseline | Piperidine 4-position regioisomer (Reference Example 463): 108 nM |
| Quantified Difference | 21.6-fold improvement in potency |
| Conditions | Recombinant autotaxin cellular assay; 96-well format; 2–5-fold serial dilutions; detection of LPA product |
Why This Matters
For drug-discovery programmes targeting autotaxin, the 3-position regioisomer delivers >20-fold lower cellular EC50, directly reducing the compound loading required in cell-based and in vivo proof-of-concept studies and lowering the risk of off-target pharmacology at higher test-article concentrations.
- [1] BindingDB datasets for BDBM346646 (US10202379, Reference Example 244) and BDBM346837 (US10202379, Reference Example 463). View Source
